3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9785905
InChI: InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClF3N4O
Molecular Weight: 384.8 g/mol

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

VCID: VC9785905

Molecular Formula: C17H16ClF3N4O

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Description

Overview of the Compound

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound containing a pyrazolo[1,5-a]pyrimidine scaffold. This structure is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biological targets.

Key Structural Features:

  • Pyrazolo[1,5-a]pyrimidine Core: A fused bicyclic system combining pyrazole and pyrimidine rings.

  • Substituents:

    • A 4-chlorophenyl group at position 3.

    • A trifluoromethyl group at position 2, which enhances lipophilicity and metabolic stability.

    • A methyl group at position 5.

    • A methoxyethyl group attached to the amine functionality at position 7.

Medicinal Chemistry

Compounds with a pyrazolo[1,5-a]pyrimidine framework have been extensively studied for their pharmacological properties. They are known to exhibit:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cellular processes.

  • Antitubercular Activity: Similar derivatives have shown inhibition of Mycobacterium tuberculosis ATP synthase, making them promising candidates for tuberculosis treatment .

  • Antimalarial Potential: Related heterocyclic compounds have been explored for activity against Plasmodium falciparum, the parasite responsible for malaria .

Agrochemical Applications

The trifluoromethyl group in such compounds often contributes to pesticidal or herbicidal properties. Similar derivatives are used in plant protection formulations due to their chemical stability and efficacy against pests .

Synthesis Pathways

Although specific synthesis details for this compound are unavailable, general methods for constructing pyrazolo[1,5-a]pyrimidines include:

  • Cyclization Reactions: Starting from substituted pyrazoles and reacting with formamidine derivatives or other suitable precursors.

  • Functionalization: Introducing substituents like trifluoromethyl groups through electrophilic substitution or nucleophilic addition reactions.

Computational Studies

Docking studies against biological targets (e.g., enzymes or receptors) can predict binding affinity and guide further development.

Table: Comparison of Related Compounds

PropertyTarget CompoundRelated Compounds
Core StructurePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidines
Key SubstituentsChlorophenyl, trifluoromethyl, methoxyethylFluorophenyl, methyl groups
Biological ActivityAntimicrobial (potential), antitubercular (potential)Antimycobacterial , antimalarial
SynthesisCyclization of substituted pyrazolesSimilar cyclization routes
ApplicationsMedicinal chemistry (antimicrobial drugs), agrochemicalsTuberculosis drugs , pesticides

This article provides a foundational understanding of the compound's structure and potential applications. Further experimental data or computational studies are needed to validate its properties and uses comprehensively.

Product Name 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular Formula C17H16ClF3N4O
Molecular Weight 384.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
Standard InChIKey QDJCMEOEBPHOJU-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
PubChem Compound 20895241
Last Modified Apr 15 2024

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